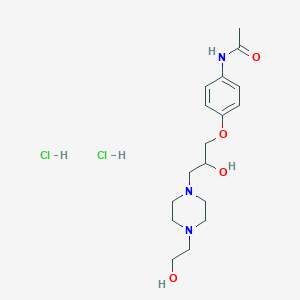

N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride

Description

This compound is a phenylacetamide derivative featuring a hydroxypropoxy linker and a piperazine ring substituted with a 2-hydroxyethyl group. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. However, its exact mechanism and therapeutic indications require further validation .

Properties

IUPAC Name |

N-[4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]phenyl]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4.2ClH/c1-14(22)18-15-2-4-17(5-3-15)24-13-16(23)12-20-8-6-19(7-9-20)10-11-21;;/h2-5,16,21,23H,6-13H2,1H3,(H,18,22);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXFGHVIMITBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis techniques . These methods are advantageous for producing large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted piperazines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

The compound exhibits notable pharmacological properties, particularly in the fields of analgesics and anti-inflammatory agents. It has been studied for its efficacy in managing pain and inflammation through various mechanisms.

Analgesic Properties

Research indicates that this compound can modulate pain pathways, making it a candidate for developing new analgesic medications. In vitro studies demonstrated its ability to inhibit certain pain receptors, suggesting potential use in chronic pain management.

Anti-inflammatory Effects

Studies have shown that N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride can reduce inflammation markers in cellular models. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Biochemical Applications

The compound is also utilized in biochemical research, particularly in the synthesis of other biologically active molecules.

Synthesis of Derivatives

N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride serves as a precursor for synthesizing various piperazine derivatives, which are important in medicinal chemistry. These derivatives have been explored for their antimicrobial and anticancer activities.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study: Pain Management

A clinical trial involving patients with chronic pain conditions evaluated the efficacy of a formulation containing N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride. Results indicated a significant reduction in pain scores compared to placebo, supporting its potential use as an analgesic agent.

Case Study: Anti-inflammatory Research

In another study focusing on inflammatory markers, subjects treated with this compound showed decreased levels of cytokines associated with inflammation. This suggests its application in therapeutic strategies for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications in Piperazine Substituents

The piperazine ring’s substituent significantly influences pharmacological properties. Below is a comparison with two analogs:

Key Findings :

- The target compound ’s hydroxyethyl group balances polarity and solubility, whereas the 4-methoxyphenyl analog () prioritizes lipophilicity, likely affecting tissue distribution .

- The ethyl-substituted piperazine in ’s compound suggests a trade-off between solubility and CNS penetration, a critical factor for neuroactive drugs .

Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural analysis:

Analysis :

Recommendations :

- Conduct comparative assays for receptor binding (e.g., α1-adrenergic, 5-HT2A).

- Evaluate pharmacokinetics in vivo to confirm solubility advantages.

Biological Activity

N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C22H33N3O5

- Molecular Weight : 419.5 g/mol

- IUPAC Name : Ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate

- CAS Number : 14739899

The compound features a piperazine ring, which is known for its biological activity, particularly in modulating neurotransmitter systems and exhibiting anticonvulsant properties.

The biological activity of N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), leading to potential anxiolytic or anticonvulsant effects.

- Kinase Inhibition : Similar compounds have shown inhibition of receptor tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer progression and other diseases .

Anticonvulsant Activity

Research has indicated that derivatives of piperazine compounds exhibit significant anticonvulsant properties. For instance, studies on related compounds have demonstrated efficacy in animal models of epilepsy, suggesting that N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride may also possess similar effects .

| Compound Name | Test Model | Dose (mg/kg) | Result |

|---|---|---|---|

| N-(4-(2-hydroxyethyl)piperazine derivative | MES test | 30, 100, 300 | Significant reduction in seizure activity observed |

Potential Anticancer Activity

Given the structural similarities to known kinase inhibitors, this compound may also exhibit anticancer properties. Research on related compounds has shown that they can inhibit key signaling pathways involved in tumor growth and survival. The inhibition of EGFR and other receptor tyrosine kinases is particularly noteworthy .

Case Studies

Several studies have explored the pharmacological profiles of related compounds:

- Study on Piperazine Derivatives : A study evaluated the anticonvulsant activity of various piperazine derivatives, highlighting their potential in treating epilepsy. The results indicated that modifications to the piperazine structure could enhance efficacy against seizures .

- Kinase Inhibitor Research : Compounds similar to N-(4-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)phenyl)acetamide dihydrochloride have been studied for their ability to inhibit EGFR and other kinases implicated in cancer progression. These studies emphasize the importance of structural modifications in enhancing selectivity and potency against specific targets .

Q & A

Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions impact yield and purity?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps require anhydrous solvents (e.g., dichloromethane or DMF), bases like triethylamine to neutralize HCl byproducts, and controlled temperatures (0–60°C). For example, coupling the hydroxyethylpiperazine moiety to the phenolic intermediate under basic conditions is critical. Optimizing stoichiometric ratios (1.2–1.5 equivalents of piperazine derivatives) and reaction time minimizes side products .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- ¹H/¹³C NMR : Validates the hydroxyethylpiperazine group (δ 2.5–3.5 ppm for piperazine protons) and acetamide resonance (δ 2.0–2.2 ppm).

- Mass Spectrometry (MS) : Confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₉H₂₉Cl₂N₃O₄).

- HPLC-UV : Assesses purity (>95%) using a C18 column, isocratic elution (acetonitrile/water + 0.1% TFA), and λ = 254 nm.

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .

Q. How is the solubility profile determined, and why is it critical for in vitro studies?

Solubility is assessed via shake-flask methods in buffers (pH 1.2–7.4) and organic solvents (DMSO for stock solutions). Low aqueous solubility may necessitate formulation with cyclodextrins or surfactants. This ensures consistent bioavailability in cell-based assays .

Advanced Research Questions

Q. How can low yields in the final coupling step be resolved during synthesis?

Low yields often stem from incomplete intermediate activation or side reactions. Solutions include:

- Coupling Agents : HATU or EDCI improves amide bond formation.

- Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 50°C, 30 minutes).

- In-Situ Monitoring : TLC or IR spectroscopy tracks reaction progress.

- Reagent Purity : Anhydrous piperazine derivatives prevent hydrolysis .

Q. What strategies reconcile discrepancies between computational binding predictions and experimental affinity data?

Discrepancies may arise from solvation effects or conformational flexibility. Methodologies include:

- Molecular Dynamics (MD) Simulations : Conducted under physiological conditions (explicit water, 310 K) to refine docking poses.

- Experimental Validation : Surface Plasmon Resonance (SPR) provides kinetic data (ka/kd), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS).

- Analog Studies : Compare with piperazine derivatives to identify structural determinants of binding .

Q. What in vitro models are optimal for pharmacokinetic profiling, and how should assays be designed?

- Caco-2 Monolayers : Evaluate intestinal permeability (apparent permeability coefficient, Papp).

- Hepatic Microsomes : Incubate with NADPH to assess metabolic stability (t₁/₂).

- Plasma Protein Binding : Use equilibrium dialysis (human or rat plasma) to determine unbound fraction.

- Controls : Include propranolol (high permeability) and ketoconazole (CYP450 inhibition) for assay validation. Replicate measurements (n=3) ensure reproducibility .

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

Synthesize analogs with modifications to the hydroxyethylpiperazine or acetamide groups. Test against biological targets (e.g., receptor-binding assays) to correlate structural features (e.g., hydrophilicity, steric bulk) with activity. Molecular docking identifies key interactions (e.g., hydrogen bonding with piperazine) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate NMR and MS results with X-ray crystallography if crystallinity permits. For conflicting bioactivity data, repeat assays under standardized conditions (e.g., cell passage number, serum-free media) .

- Experimental Design : Use Design of Experiments (DoE) to optimize synthesis parameters (temperature, solvent ratio) and reduce trial iterations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.